molecular formula C16H9Cl2N3O4 B6479921 N'-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide CAS No. 923245-43-6

N'-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide

Cat. No.: B6479921
CAS No.: 923245-43-6
M. Wt: 378.2 g/mol
InChI Key: FFSAZARAANLXLK-UHFFFAOYSA-N
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Description

N'-(6,8-Dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is a synthetic carbohydrazide derivative characterized by a chromene backbone substituted with two chlorine atoms at positions 6 and 8, coupled to a pyridine-4-carbohydrazide moiety via a carbonyl linkage. This compound is part of a broader class of hydrazide derivatives investigated for antimicrobial, antitubercular, and anticancer activities due to their ability to disrupt enzymatic pathways or interact with nucleic acids .

Properties

IUPAC Name

N'-(6,8-dichloro-2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O4/c17-10-5-9-6-11(16(24)25-13(9)12(18)7-10)15(23)21-20-14(22)8-1-3-19-4-2-8/h1-7H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSAZARAANLXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the chromene core. The initial step often includes the cyclization of appropriate precursors to form the chromene structure. Subsequent chlorination introduces chlorine atoms at the 6 and 8 positions of the chromene ring. The final step involves the formation of the hydrazone linkage with pyridine-4-carbohydrazide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to facilitate the desired chemical transformations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N'-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at specific positions on the chromene or pyridine rings can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N'-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry: In industry, this compound may be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N'-(6,8-dichloro-2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The chromene and pyridine moieties can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Chromene 6,8-dichloro Antitubercular (H37Rv strain), potential antimicrobial
N'-[(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide Quinoline 6-fluoro, 2-hydroxy Not explicitly reported; likely antimicrobial
N'-[(2-Butyl-5-chloro-1H-imidazol-4-yl)methylidene]pyridine-4-carbohydrazide (5l) Imidazole 2-butyl, 5-chloro Antitubercular (MIC equivalent to isoniazid)
N’-[2-(2-Fluorophenyl sulfanyl)quinazolin-4-yl]pyridine-4-carbohydrazide (5D1) Quinazoline 2-fluorophenyl sulfanyl Antibacterial (broad-spectrum)
N′-[Phenylmethylidene]pyridine-4-carbohydrazide Benzylidene Phenyl Model compound for encapsulation studies

Key Observations :

  • Chlorine vs. Fluorine : The dichloro substituents in the target compound likely enhance lipophilicity compared to fluoro analogues (e.g., 5D1), which may improve bioavailability but increase cytotoxicity risks .
  • Heterocyclic Cores : Chromene-based derivatives (target compound) exhibit distinct electronic properties compared to quinazoline (5D1) or imidazole (5l) derivatives, affecting binding to targets like mycobacterial enzymes .
  • Hydrophobic Groups : Alkyl substitutions (e.g., 2-butyl in 5l) improve metabolic stability without compromising antitubercular activity, suggesting similar modifications could benefit the target compound .
Table 2: Activity Comparison Against Mycobacterial H37Rv Strain
Compound MIC (Relative to Isoniazid) Cytotoxicity (RAW 264.7 Cells)
Target Compound Not explicitly tested (predicted ≤1 µM) Low (inferred from structural analogues)
5l 1 µM Non-toxic
5b (3-nitrophenyl derivative) Inactive Non-toxic
5D1 N/A (antibacterial focus) Not reported

Insights :

  • Dichloro and alkyl substituents (as in 5l) correlate with potent antitubercular activity, suggesting the target compound may outperform nitro- or hydroxy-substituted analogues (e.g., 5b, 5g) .
  • Quinazoline derivatives (5D1) prioritize antibacterial over antitubercular applications, reflecting structural dependency in target specificity .

Physicochemical and Stability Profiles

  • Lipophilicity : The dichloro-chromene moiety increases logP compared to phenylmethylidene derivatives (e.g., ), enhancing blood-brain barrier penetration but requiring formulation strategies to mitigate solubility issues.
  • Stability : Hydrophobic substituents (e.g., 2-butyl in 5l) resist hydrolysis better than electron-withdrawing groups (e.g., nitro in 5b), suggesting the target compound’s dichloro groups may confer moderate stability .

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